Keap1-Nrf2-IN-3

Description

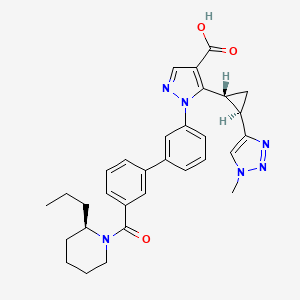

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H34N6O3 |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

5-[(1R,2R)-2-(1-methyltriazol-4-yl)cyclopropyl]-1-[3-[3-[(2R)-2-propylpiperidine-1-carbonyl]phenyl]phenyl]pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C31H34N6O3/c1-3-8-23-12-4-5-14-36(23)30(38)22-11-6-9-20(15-22)21-10-7-13-24(16-21)37-29(27(18-32-37)31(39)40)26-17-25(26)28-19-35(2)34-33-28/h6-7,9-11,13,15-16,18-19,23,25-26H,3-5,8,12,14,17H2,1-2H3,(H,39,40)/t23-,25-,26-/m1/s1 |

InChI Key |

ZESJVQYWCZXRPG-LGPLSSKUSA-N |

Isomeric SMILES |

CCC[C@@H]1CCCCN1C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N4C(=C(C=N4)C(=O)O)[C@@H]5C[C@H]5C6=CN(N=N6)C |

Canonical SMILES |

CCCC1CCCCN1C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N4C(=C(C=N4)C(=O)O)C5CC5C6=CN(N=N6)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Binding Affinity of Inhibitors to Keap1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a specific molecule designated "Keap1-Nrf2-IN-3" does not have publicly available binding affinity data. This guide will provide a comprehensive overview of the binding affinity of representative small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) and the methodologies used to determine these values.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation. This process keeps intracellular Nrf2 levels low.[1]

Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE). This binding event initiates the transcription of a suite of cytoprotective genes.[1]

Directly inhibiting the Keap1-Nrf2 PPI with small molecules presents a promising therapeutic strategy for diseases associated with oxidative stress, such as chronic kidney disease, neurodegenerative disorders, and inflammatory conditions. These inhibitors function by competitively binding to the Nrf2 binding pocket on the Kelch domain of Keap1, thereby preventing Nrf2 ubiquitination and promoting its stabilization and activity.

Quantitative Binding Affinity of Keap1-Nrf2 Inhibitors

The potency of Keap1-Nrf2 inhibitors is typically quantified by their binding affinity to the Keap1 protein. The most common metrics are the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). The following table summarizes publicly available binding affinity data for a selection of representative Keap1-Nrf2 PPI inhibitors.

| Compound/Peptide | Assay Type | Binding Affinity | Reference |

| Small Molecules | |||

| Compound 1 | 2D-FIDA | IC50 = 2.7 µM | [2] |

| Compound 2 | FP | IC50 = 3.0 µM | [2] |

| CPUY192018 | - | Kd = 3.59 nM | [3] |

| Compound 12d | FP | IC50 = 64.5 nM | [4] |

| Compound 12d | TR-FRET | IC50 = 14.2 nM | [4] |

| Peptides | |||

| Nrf2-derived peptide (GDEETGE) | - | Kd = 4.3 µM | [5][6] |

| Cyclic Heptapeptide | - | Kd = 20 nM | [5][6] |

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques are employed to measure the binding affinity of small molecule inhibitors to Keap1. The most common are Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Isothermal Titration Calorimetry (ITC).

Fluorescence Polarization (FP) Assay

The FP assay is a widely used method for monitoring binding events in solution. It measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. In the context of the Keap1-Nrf2 interaction, a fluorescently labeled Nrf2 peptide is used as a probe. When unbound, the small peptide tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger Keap1 protein, its tumbling slows significantly, leading to an increase in fluorescence polarization. A test compound that inhibits this interaction will displace the fluorescent peptide, causing a decrease in polarization.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant human Keap1 Kelch domain protein in an appropriate assay buffer (e.g., HEPES buffer).

-

Prepare a stock solution of a fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9mer Nrf2 peptide).[4][7]

-

Prepare serial dilutions of the test inhibitor compound in the assay buffer. A typical starting concentration is 100 µM.[8]

-

-

Assay Setup:

-

The assay is typically performed in black, non-binding surface 384-well plates.[8]

-

To each well, add the following components in order:

-

Include control wells:

-

Minimum polarization (Pmin): Wells containing only the fluorescent peptide and buffer.

-

Maximum polarization (Pmax): Wells containing the fluorescent peptide, Keap1 protein, and vehicle control.[8]

-

-

-

Incubation and Measurement:

-

Cover the plate and incubate at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.[8]

-

Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[8]

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration using the following equation: % Inhibition = 1 - [(Pobs - Pmin) / (Pmax - Pmin)] where Pobs is the observed polarization in the presence of the inhibitor.[8]

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous fluorescence-based assay that is well-suited for high-throughput screening. It relies on the transfer of energy from a long-lifetime donor fluorophore to a suitable acceptor fluorophore when they are in close proximity. For the Keap1-Nrf2 interaction, the Keap1 protein is typically labeled with a donor (e.g., a terbium cryptate-labeled anti-His antibody that binds to a His-tagged Keap1), and a synthetic Nrf2 peptide is labeled with an acceptor (e.g., FITC).[4][7][9] When the two proteins interact, the donor and acceptor are brought close enough for FRET to occur. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of His-tagged Keap1 protein, a fluorescently labeled Nrf2 peptide (acceptor), and a terbium-labeled anti-His antibody (donor) in an appropriate assay buffer.

-

Prepare serial dilutions of the test inhibitor compound.

-

-

Assay Setup:

-

In a suitable microplate, add the test inhibitor, His-tagged Keap1, and the labeled Nrf2 peptide.

-

Incubate to allow for binding.

-

Add the terbium-labeled anti-His antibody.

-

-

Incubation and Measurement:

-

Incubate the plate for a specified time (the signal is often stable for several hours) to allow for the binding of the antibody to the tagged protein.[7]

-

Measure the time-resolved fluorescence signal at two wavelengths (the donor emission and the acceptor emission) using a compatible plate reader.

-

-

Data Analysis:

-

The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission intensities.

-

Calculate the percent inhibition based on the signal from control wells (with and without Keap1-Nrf2 interaction).

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration. The Z' factor, a measure of assay quality, is often calculated to ensure suitability for high-throughput screening. A Z' factor of 0.82 has been reported for this assay, indicating excellent performance.[7]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[10][11] In a typical ITC experiment, a solution of the inhibitor is titrated into a solution of the Keap1 protein, and the heat released or absorbed is measured.

Detailed Methodology:

-

Sample Preparation:

-

Prepare solutions of purified Keap1 protein and the inhibitor in the same, precisely matched buffer to minimize heats of dilution.

-

Thoroughly degas both solutions before the experiment.

-

-

Experimental Setup:

-

Load the Keap1 protein solution into the sample cell of the calorimeter.

-

Load the inhibitor solution into the titration syringe.

-

The experiment is conducted at a constant temperature.

-

-

Titration:

-

A series of small, precise injections of the inhibitor solution are made into the sample cell.

-

After each injection, the heat change is measured and integrated over time to give the total heat exchanged for that injection.

-

-

Data Analysis:

-

The heat per injection is plotted against the molar ratio of inhibitor to protein.

-

This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Visualizations

Keap1-Nrf2 Signaling Pathway and Inhibition

Caption: Keap1-Nrf2 signaling pathway and mechanism of inhibition.

Experimental Workflow for Binding Affinity Determination

Caption: General workflow for determining inhibitor binding affinity.

References

- 1. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchwithrutgers.com [researchwithrutgers.com]

- 10. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

Structural Underpinnings of Keap1-Nrf2 Inhibition by IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural and molecular basis of the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) by the potent inhibitor, Keap1-Nrf2-IN-3. By presenting a comprehensive overview of the binding thermodynamics, structural interactions, and the experimental methodologies used to elucidate them, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics targeting the Keap1-Nrf2 pathway.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response. Under basal conditions, the E3 ubiquitin ligase adaptor protein Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.

Direct inhibition of the Keap1-Nrf2 PPI with small molecules represents a promising therapeutic strategy for a range of diseases characterized by oxidative stress, including chronic inflammatory diseases, neurodegenerative disorders, and cancer. By preventing Nrf2 degradation, these inhibitors can upregulate the endogenous antioxidant response.

Quantitative Analysis of this compound Inhibition

This compound is a potent, non-covalent inhibitor of the Keap1-Nrf2 PPI. Its inhibitory activity has been characterized using various biophysical and biochemical assays. The key quantitative data for this compound and a related high-affinity inhibitor, KI-696, are summarized in the table below for comparative analysis.

| Inhibitor | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| This compound | Human Keap1 | Isothermal Titration Calorimetry (ITC) | 2.5 | - | [1] |

| KI-696 | Human Keap1 | Isothermal Titration Calorimetry (ITC) | 1.3 | - | [2][3] |

| KI-696 | OATP1B1 | - | - | 2500 | [2] |

| KI-696 | BSEP | - | - | 4000 | [2] |

| KI-696 | PDE3A | - | - | 10000 | [2] |

Structural Basis of this compound Inhibition

The structural basis for the high-affinity binding of pyrazole carboxylic acid inhibitors, the class to which this compound belongs, to the Kelch domain of Keap1 has been elucidated through X-ray crystallography. The primary citation for this class of inhibitors has deposited several crystal structures in the Protein Data Bank (PDB), including 7P5N, which reveals the binding mode of a representative inhibitor.

The inhibitor binds to the central pocket of the Kelch domain, the same site that recognizes the ETGE motif of Nrf2. The binding is characterized by a network of hydrogen bonds and hydrophobic interactions. The carboxylic acid moiety of the inhibitor forms key salt bridges with highly conserved arginine residues (Arg380, Arg415, and Arg483) in the Keap1 binding pocket. These interactions mimic the binding of the glutamic acid residues in the native Nrf2 peptide. Additional hydrophobic and van der Waals interactions between the pyrazole and phenyl rings of the inhibitor and hydrophobic residues lining the Keap1 pocket contribute to the high binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the characterization of Keap1-Nrf2 PPI inhibitors like this compound.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (Keap1), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Instrumentation: A high-sensitivity isothermal titration calorimeter.

-

Sample Preparation:

-

The Keap1 Kelch domain protein is expressed and purified. The protein is then extensively dialyzed against the ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The final protein concentration in the sample cell is typically in the range of 10-20 µM.

-

The inhibitor, this compound, is dissolved in the same ITC buffer to a concentration approximately 10-fold higher than the protein concentration in the cell (e.g., 100-200 µM).

-

-

Titration:

-

The sample cell containing the Keap1 protein is maintained at a constant temperature (e.g., 25 °C).

-

The inhibitor solution is loaded into the injection syringe.

-

A series of small, precise injections (e.g., 2 µL) of the inhibitor solution are made into the sample cell.

-

The heat released or absorbed after each injection is measured.

-

-

Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of inhibitor to protein, is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the inhibitor bound to its target protein, revealing the precise molecular interactions.

-

Protein Crystallization:

-

Purified Keap1 Kelch domain protein is concentrated to a high concentration (e.g., 10 mg/mL).

-

The protein is mixed with a solution of the inhibitor at a slight molar excess.

-

The protein-inhibitor complex is subjected to crystallization screening using various crystallization conditions (e.g., hanging drop or sitting drop vapor diffusion).

-

-

Data Collection and Structure Determination:

-

Crystals of the Keap1-inhibitor complex are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed, and the structure is solved using molecular replacement with a known Keap1 structure as a search model.

-

The inhibitor is then modeled into the electron density map, and the entire structure is refined.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput assay used to measure the inhibition of the Keap1-Nrf2 PPI in a competitive binding format.

-

Reagents:

-

His-tagged Keap1 Kelch domain (donor fluorophore-labeled via an anti-His antibody conjugated to a lanthanide, e.g., Terbium cryptate).

-

A fluorescently labeled peptide derived from the Nrf2 ETGE motif (e.g., FITC- or d2-labeled) (acceptor fluorophore).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

-

-

Assay Procedure:

-

The inhibitor is serially diluted in the assay buffer.

-

A fixed concentration of the Keap1 protein and the labeled Nrf2 peptide are added to the wells of a microplate.

-

The inhibitor dilutions are then added to the wells.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

-

Measurement and Analysis:

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor and donor emission signals is calculated.

-

In the absence of an inhibitor, the binding of the labeled Nrf2 peptide to Keap1 brings the donor and acceptor fluorophores into proximity, resulting in a high FRET signal.

-

In the presence of an inhibitor, the binding of the labeled peptide is displaced, leading to a decrease in the FRET signal.

-

The IC50 value is determined by plotting the FRET signal against the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations of Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of IN-3.

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Caption: Workflow for a TR-FRET based Keap1-Nrf2 inhibition assay.

References

Keap1-Nrf2-IN-3: A Technical Guide to a Novel Modulator of the Oxidative Stress Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Keap1-Nrf2-IN-3, a potent and selective small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). By disrupting the binding of Keap1 to the transcription factor Nrf2, this compound unleashes the cell's endogenous antioxidant and cytoprotective responses, offering a promising therapeutic strategy for a range of diseases underpinned by oxidative stress. This document details the mechanism of action, quantitative pharmacological data, and key experimental protocols for the characterization of this compound.

Introduction to the Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular homeostasis, orchestrating the response to oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex.[1] This complex targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1]

Upon exposure to oxidative or electrophilic insults, reactive cysteine residues within Keap1 are modified, leading to a conformational change that abrogates its ability to target Nrf2 for degradation.[1] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins. This complex then binds to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1)), detoxification enzymes, and proteins involved in glutathione metabolism.[2][3]

Dysregulation of the Keap1-Nrf2 pathway is implicated in the pathogenesis of numerous chronic diseases, including neurodegenerative disorders, cardiovascular diseases, cancer, and inflammatory conditions.[3][4] Therefore, pharmacological modulation of this pathway, specifically through the inhibition of the Keap1-Nrf2 interaction, represents a highly attractive therapeutic approach.[5]

This compound: A Direct Inhibitor of the Keap1-Nrf2 Interaction

While initial efforts to activate the Nrf2 pathway focused on electrophilic compounds that covalently modify Keap1, there is a growing interest in the development of non-covalent, direct inhibitors of the Keap1-Nrf2 PPI.[5] These inhibitors offer the potential for greater selectivity and a more favorable safety profile.

Disclaimer: Initial searches for a compound specifically named "this compound" did not yield publicly available information. Therefore, this technical guide will utilize the well-characterized Keap1-Nrf2 inhibitor, Ki-696 , as a representative molecule to illustrate the principles and methodologies relevant to this class of compounds.

Ki-696 is a potent and selective, non-electrophilic small molecule that directly binds to the Kelch domain of Keap1, the binding site for Nrf2.[6][7] This competitive inhibition prevents the sequestration and degradation of Nrf2, leading to its stabilization and the subsequent activation of the Nrf2-dependent antioxidant response.[8]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of Ki-696.

Table 1: In Vitro Activity of Ki-696

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) | 1.3 nM | Recombinant Human Keap1 Kelch Domain | [7] |

| PPI Inhibition (IC50) | 2.5 µM (OATP1B1), 4.0 µM (BSEP), 10 µM (PDE3A) | Off-target activity | [6][8] |

| Nrf2 Target Gene Induction (EC50) | 22 nM (NQO1), 36 nM (GCLM), 16 nM (HMOX1), 27 nM (TXNRD1) | Bronchial epithelial cells from COPD patients | [7] |

Table 2: In Vivo Activity of Ki-696

| Parameter | Value | Species | Reference |

| Nrf2 Target Gene Induction (EC50) | 44.0 µmol/kg (Nqo1), 25.7 µmol/kg (Ho-1), 42.6 µmol/kg (Txnrd1), 33.8 µmol/kg (Srxn1), 28.4 µmol/kg (Gsta3), 44.1 µmol/kg (Gclc) | Rat | [6] |

Signaling Pathways and Experimental Workflows

The Keap1-Nrf2 Signaling Pathway and Mechanism of Ki-696 Action

Caption: Keap1-Nrf2 signaling and Ki-696 inhibition.

Experimental Workflow for Assessing Ki-696 Activity

References

- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Keap1-Nrf2 disruption as a potential therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. KI-696 |KEAP1/NRF2 PPI inhibitor | CAS 1799974-70-1 | Buy KI696 from Supplier InvivoChem [invivochem.com]

An In-depth Technical Guide to CDDO-Im: A Potent Modulator of the Keap1-Nrf2 Pathway and its Impact on Cellular Redox Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular redox homeostasis, orchestrating the expression of a battery of antioxidant and cytoprotective genes. Dysregulation of this pathway is implicated in a host of diseases characterized by oxidative stress, including neurodegenerative disorders, chronic inflammatory conditions, and cancer. Consequently, the Keap1-Nrf2 axis has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), a potent synthetic triterpenoid activator of the Nrf2 pathway. We delve into its mechanism of action, present quantitative data on its biological activity, provide detailed experimental protocols for its characterization, and visualize key pathways and workflows to facilitate a deeper understanding of its role in modulating cellular redox balance.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Redox Homeostasis

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1] Keap1 acts as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1] This constitutive turnover maintains low intracellular levels of Nrf2.

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that abrogates its ability to mediate Nrf2 degradation.[1] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins (sMaf). This heterodimer then binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[1] These target genes encode a wide array of antioxidant and cytoprotective proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and the catalytic subunit of glutamate-cysteine ligase (GCLC), which collectively fortify the cell's defense against oxidative damage.[2][3]

CDDO-Im: A Covalent Activator of the Nrf2 Pathway

CDDO-Im is a synthetic oleanane triterpenoid that potently activates the Nrf2 pathway.[2][4] Unlike direct inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction through non-covalent means, CDDO-Im functions as a covalent modulator.[5][6][7] Its mechanism of action involves the covalent modification of specific cysteine residues on Keap1 through Michael addition.[5][7] This modification leads to the inactivation of the Keap1-Cul3 E3 ligase complex, thereby preventing Nrf2 degradation and promoting its nuclear accumulation and subsequent activation of ARE-driven gene expression.[2][5]

Quantitative Data on the Biological Activity of CDDO-Im

The potency and efficacy of CDDO-Im have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Activity of CDDO-Im

| Assay System | Parameter | Value | Reference |

| AREc32 Luciferase Reporter Assay | EC50 | 0.41 µM | [4] |

| Primary Chondrocyte Viability | Treatment (24h) | No significant toxicity up to 20 nM | [8] |

| Keap1-Cul3 Binding Inhibition | IC50 | < 100 nM | [6] |

Table 2: In Vivo Dose-Dependent Induction of Nrf2 Target Genes by CDDO-Im in Mice

| Gene | Dose (mg/kg, i.p.) | Fold Increase (mRNA) vs. Control | Reference |

| Ho-1 | 0.1 | 1.25 | [2] |

| 1.0 | 2.5 | [2] | |

| 10 | 7.65 | [2] | |

| Nqo1 | 0.1 | No significant increase | [2] |

| 1.0 | 1.58 | [2] | |

| 10 | 2.99 | [2] | |

| Gclc | 0.1 | No significant increase | [2] |

| 1.0 | 2.56 | [2] | |

| 10 | 5.08 | [2] |

Detailed Experimental Protocols

This section provides an overview of the methodologies commonly employed to evaluate the activity of CDDO-Im.

Cell-Based ARE-Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to activate the Nrf2 pathway.

-

Cell Line: AREc32 cells, which are derived from MCF7 cells and stably transfected with a luciferase reporter gene under the control of an ARE promoter.

-

Protocol:

-

Plate AREc32 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of CDDO-Im in DMSO and then dilute in cell culture medium.

-

Replace the medium in the cell plates with the medium containing different concentrations of CDDO-Im. Include a vehicle control (DMSO) and a positive control (e.g., tBHQ).

-

Incubate the cells for 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay).

-

Plot the concentration-response curve and calculate the EC50 value.[4]

-

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This method is used to measure the change in mRNA levels of Nrf2 target genes following treatment with CDDO-Im.

-

Sample Preparation:

-

In Vitro: Treat cells (e.g., primary renal tubular epithelial cells) with CDDO-Im (e.g., 25 nM) or vehicle (DMSO) for a specified time (e.g., 6 or 12 hours).[3]

-

In Vivo: Administer CDDO-Im to mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.[2][3] At the desired time point, harvest tissues (e.g., liver, kidney), snap-freeze in liquid nitrogen, and store at -80°C.

-

-

Protocol:

-

Isolate total RNA from cells or tissues using a suitable RNA extraction kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[4]

-

Perform qPCR using a sequence detection system (e.g., Applied Biosystems Prism 7900HT). The reaction mixture should contain cDNA, forward and reverse primers for the target genes (e.g., Ho-1, Nqo1, Gclc) and a housekeeping gene (e.g., Gapdh, Actb), and a SYBR Green or TaqMan-based PCR master mix.[3][4]

-

Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression relative to the vehicle-treated control group.

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify changes in the protein levels of Nrf2 and its downstream targets.

-

Sample Preparation: Prepare total cell lysates or nuclear/cytoplasmic fractions from cells or tissues treated with CDDO-Im as described for qPCR. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Protocol:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Nrf2, anti-HO-1, anti-NQO1) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin, GAPDH).[3]

-

Impact on Cellular Redox Homeostasis

CDDO-Im exerts a profound impact on cellular redox homeostasis by upregulating the endogenous antioxidant defense system. By activating Nrf2, CDDO-Im enhances the expression of a suite of cytoprotective genes that work in concert to mitigate oxidative stress.[2][8] For instance, the induction of GCLC, the rate-limiting enzyme in glutathione synthesis, replenishes the cellular pool of this critical antioxidant. The upregulation of NQO1, a flavoprotein that catalyzes the two-electron reduction of quinones, prevents the generation of reactive semiquinone intermediates. Furthermore, the induction of HO-1 leads to the degradation of pro-oxidant heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

The protective effects of CDDO-Im have been demonstrated in various models of oxidative stress-induced injury. For example, pretreatment with CDDO-Im has been shown to protect the liver from acetaminophen-induced hepatotoxicity in an Nrf2-dependent manner.[2] It has also been shown to attenuate hyperoxic acute lung injury and cigarette smoke-induced emphysema in mice.[9][10] In cellular models, CDDO-Im can protect against hypoxia-induced reactive oxygen species (ROS) generation in renal tubular epithelial cells.[3] These findings underscore the therapeutic potential of CDDO-Im in diseases where oxidative stress is a key pathophysiological driver.

Conclusion

CDDO-Im is a well-characterized and potent activator of the Nrf2 signaling pathway. Its covalent modification of Keap1 provides a robust mechanism for inducing the expression of a wide range of antioxidant and cytoprotective genes, thereby enhancing cellular resilience to oxidative stress. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of modulating the Keap1-Nrf2 pathway. Further investigation into the clinical applications of CDDO-Im and similar compounds is warranted for the development of novel treatments for a multitude of oxidative stress-related diseases.

References

- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDDO-Im Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. CDDO-imidazolide Targets Multiple Amino Acid Residues on the Nrf2 Adaptor, Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CDDO-Im ameliorates osteoarthritis and inhibits chondrocyte apoptosis in mice via enhancing Nrf2-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Triterpenoid CDDO-Imidazolide Confers Potent Protection against Hyperoxic Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Nrf2 with the triterpenoid CDDO- imidazolide attenuates cigarette smoke-induced emphysema and cardiac dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Keap1-Nrf2 Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[3][4] Oxidative stress or the presence of small molecule inhibitors disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[3][4][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.[3][4][5] Consequently, inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for a range of diseases associated with oxidative stress.[1][6]

This document provides a detailed protocol for an in vitro fluorescence polarization (FP) assay designed to screen for and characterize inhibitors of the Keap1-Nrf2 interaction, such as Keap1-Nrf2-IN-3.

Principle of the Assay

This biochemical assay is based on the principle of fluorescence polarization. A small, fluorescently labeled peptide derived from the Nrf2 protein (containing the high-affinity ETGE binding motif) is used as a tracer.[3] When this fluorescent peptide is unbound and free in solution, it tumbles rapidly, resulting in a low fluorescence polarization value. Upon binding to the much larger Keap1 protein, the rotational motion of the peptide is significantly slowed, leading to a high fluorescence polarization signal.[3][4]

In the presence of a competitive inhibitor, such as this compound, the binding of the fluorescent Nrf2 peptide to Keap1 is prevented. This results in a decrease in the fluorescence polarization signal, which is proportional to the inhibitory activity of the compound. This homogenous, no-wash assay format is highly amenable to high-throughput screening (HTS) applications.[3][7][8]

Signaling Pathway and Experimental Workflow

Here are diagrams illustrating the Keap1-Nrf2 signaling pathway and the experimental workflow of the in vitro assay.

Caption: The Keap1-Nrf2 signaling pathway under basal and induced conditions.

Caption: Experimental workflow for the Keap-Nrf2 fluorescence polarization assay.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| Keap1 Protein | BPS Bioscience | 72020 |

| Fluorescent Nrf2 Peptide | BPS Bioscience | 72020 |

| Keap1-Nrf2 Assay Buffer | BPS Bioscience | 72020 |

| This compound (or other test compounds) | Varies | Varies |

| DMSO | Sigma-Aldrich | D2650 |

| 384-well, low-volume, black microplate | Corning | 3573 |

| Fluorescence Polarization Plate Reader | Varies | Varies |

Reagent Preparation

-

Assay Buffer: Prepare the 1x Assay Buffer as per the manufacturer's instructions.

-

Keap1 Protein: Thaw the Keap1 protein on ice. Dilute to the desired concentration in 1x Assay Buffer. The final concentration in the well should be optimized, but a starting point of 20-50 nM is recommended.

-

Fluorescent Nrf2 Peptide: Thaw the fluorescent Nrf2 peptide. Protect from light. Dilute to the desired concentration in 1x Assay Buffer. The final concentration in the well should be optimized, typically in the range of 1-5 nM.

-

Test Compounds (e.g., this compound): Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series of the compound in 100% DMSO. Further dilute each concentration into 1x Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

Experimental Protocol

The following protocol is for a 20 µL reaction in a 384-well plate.

-

Prepare the Assay Plate:

-

"Blank" wells: Add 20 µL of 1x Assay Buffer.

-

"Low Polarization Control" wells: Add 10 µL of 1x Assay Buffer and 10 µL of the diluted Fluorescent Nrf2 Peptide.

-

"High Polarization Control" wells: Add 5 µL of 1x Assay Buffer, 5 µL of diluted Keap1 protein, and 10 µL of diluted Fluorescent Nrf2 Peptide.

-

"Test Compound" wells: Add 5 µL of the diluted test compound, 5 µL of diluted Keap1 protein, and 10 µL of diluted Fluorescent Nrf2 Peptide.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3][4]

-

Fluorescence Polarization Measurement: Read the plate on a fluorescence polarization plate reader equipped with appropriate filters for the fluorophore on the Nrf2 peptide (e.g., excitation at ~485 nm and emission at ~530 nm for a fluorescein-based fluorophore).

Data Presentation and Analysis

The fluorescence polarization (mP) values are used to determine the inhibitory activity of the test compounds.

Table 1: Example Plate Layout for IC50 Determination

| Well(s) | Reagent 1 | Reagent 2 | Reagent 3 | Description |

| A1-A2 | 20 µL Assay Buffer | - | - | Blank |

| B1-B2 | 10 µL Assay Buffer | 10 µL Nrf2 Peptide | - | Low Polarization Control |

| C1-C2 | 5 µL Assay Buffer + DMSO | 5 µL Keap1 | 10 µL Nrf2 Peptide | High Polarization Control (0% Inhibition) |

| D1-D2 to K1-K2 | 5 µL Test Compound (dilution series) | 5 µL Keap1 | 10 µL Nrf2 Peptide | Test Compound Inhibition |

Data Analysis:

-

Subtract Blank: Subtract the average mP value of the "Blank" wells from all other wells.

-

Calculate Percent Inhibition:

-

Percent Inhibition = 100 x (1 - [(mP of Test Well - mP of Low Control) / (mP of High Control - mP of Low Control)])

-

-

Determine IC50: Plot the Percent Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the Keap1-Nrf2 interaction).

Table 2: Example Data for IC50 Determination of this compound

| [this compound] (nM) | Average mP | % Inhibition |

| 0 (High Control) | 250 | 0 |

| 1 | 245 | 3.1 |

| 3 | 230 | 12.5 |

| 10 | 190 | 37.5 |

| 30 | 145 | 65.6 |

| 100 | 110 | 87.5 |

| 300 | 95 | 96.9 |

| 1000 | 90 | 100 |

| Low Control | 90 | 100 |

Note: The data presented in Table 2 is for illustrative purposes only.

Conclusion

The fluorescence polarization assay described here is a robust and sensitive method for identifying and characterizing inhibitors of the Keap1-Nrf2 protein-protein interaction. This protocol can be readily adapted for high-throughput screening of large compound libraries to discover novel therapeutic agents targeting this important cytoprotective pathway.

References

- 1. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. westbioscience.com [westbioscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biocompare.com [biocompare.com]

- 8. shop.bio-connect.nl [shop.bio-connect.nl]

Application Notes and Protocols for In Vivo Studies of Keap1-Nrf2 Inhibitors in Mice

Topic: Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitors Compound Focus: CPUY192018 (as a representative example) Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1] This rapid turnover of Nrf2 maintains low intracellular levels.[2] However, upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1][3] This allows newly synthesized Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes.[1][4]

Directly inhibiting the protein-protein interaction (PPI) between Keap1 and Nrf2 has emerged as a promising therapeutic strategy for conditions associated with oxidative stress, such as neurodegenerative diseases, inflammatory disorders, and cardiovascular diseases.[1][5][6] Unlike electrophilic Nrf2 activators, which can have off-target effects, direct PPI inhibitors offer a more specific mechanism of action.[2][7][8]

These application notes provide a detailed overview of the in vivo use of a representative Keap1-Nrf2 PPI inhibitor, CPUY192018 , in a mouse model of renal inflammation.[5][8]

Keap1-Nrf2 Signaling Pathway

The diagram below illustrates the mechanism of the Keap1-Nrf2 signaling pathway. Under homeostatic conditions, Keap1 promotes the degradation of Nrf2. Small molecule inhibitors, such as CPUY192018, physically block the interaction between Keap1 and Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven gene expression.

Data Presentation

The following tables summarize the quantitative data from in vivo studies using CPUY192018 in a mouse model of lipopolysaccharide (LPS)-induced renal inflammation.[5][8][9]

Table 1: In Vivo Dosage and Administration of CPUY192018

| Parameter | Details | Reference |

| Compound | CPUY192018 | [5][8] |

| Animal Model | Male C57BL/6 mice (8 weeks old) | [8] |

| Disease Induction | Lipopolysaccharide (LPS) injection | [8] |

| Dosage | 10 mg/kg | [8] |

| Administration Route | Intraperitoneal (i.p.) injection | [8] |

| Vehicle | 1% Carboxymethylcellulose sodium (CMC-Na) | [8] |

| Treatment Duration | Daily for 28 days | [8] |

Table 2: Summary of Key In Vivo Results for CPUY192018

| Biomarker/Endpoint | Result in CPUY192018-Treated Group (vs. LPS only) | Interpretation | Reference |

| Renal Nrf2 Protein | Increased | Successful target engagement and Nrf2 stabilization | [8] |

| Renal HO-1, NQO1 | Increased | Upregulation of Nrf2 downstream antioxidant genes | [8] |

| Renal Oxidative Stress | Decreased | Enhanced antioxidant capacity in the kidney | [5][8] |

| Renal NF-κB Activation | Suppressed | Reduction of pro-inflammatory signaling | [5][8] |

| Glomerular Alterations | Ameliorated | Protection against LPS-induced kidney damage | [5][8] |

| Kidney Damage Markers | Reduced | Improved renal function | [5][8] |

Experimental Protocols

This section provides a detailed methodology for a representative in vivo study to evaluate the efficacy of a Keap1-Nrf2 PPI inhibitor in a mouse model of chronic renal inflammation, based on the study of CPUY192018.[8]

Protocol: Evaluation of a Keap1-Nrf2 Inhibitor in an LPS-Induced Mouse Model of Renal Inflammation

1. Animals and Acclimation:

-

Use male C57BL/6 mice, 6-8 weeks old.

-

House the mice in a specific pathogen-free facility with a 12-hour light/dark cycle.

-

Provide standard chow and water ad libitum.

-

Allow mice to acclimate for at least one week before the start of the experiment.

2. Reagent and Compound Preparation:

-

LPS Solution: Dissolve lipopolysaccharide (from E. coli) in sterile, pyrogen-free saline to a final concentration of 1 mg/mL.

-

Inhibitor Formulation: Prepare a suspension of the Keap1-Nrf2 inhibitor (e.g., CPUY192018) at 1 mg/mL in a vehicle of 1% (w/v) Carboxymethylcellulose sodium (CMC-Na). Ensure the suspension is homogenous by vortexing or sonicating before each use.

3. Experimental Groups (n=8-10 mice per group):

-

Group 1 (Control): Administer vehicle (1% CMC-Na) i.p. daily and saline i.p. on experimental days.

-

Group 2 (LPS Only): Administer vehicle (1% CMC-Na) i.p. daily and LPS (2 mg/kg) i.p. twice a week.

-

Group 3 (Inhibitor + LPS): Administer the Keap1-Nrf2 inhibitor (10 mg/kg) i.p. daily and LPS (2 mg/kg) i.p. twice a week.

-

Group 4 (Inhibitor Only): Administer the Keap1-Nrf2 inhibitor (10 mg/kg) i.p. daily and saline i.p. on experimental days.

4. Study Procedure:

-

On Day 0, begin daily intraperitoneal (i.p.) administration of either the vehicle or the inhibitor according to the group assignments.

-

Starting on Day 1, and continuing twice weekly for 4 weeks, administer LPS (2 mg/kg, i.p.) or saline to the respective groups approximately 1 hour after the daily vehicle/inhibitor treatment.

-

Monitor animal health and body weight daily.

-

The total duration of the experiment is 28 days.

5. Sample Collection and Endpoint Analysis:

-

At the end of the 28-day period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Collect blood via cardiac puncture for serum analysis (e.g., kidney function markers like BUN and creatinine).

-

Perfuse the circulatory system with cold phosphate-buffered saline (PBS).

-

Harvest the kidneys. One kidney should be fixed in 10% neutral buffered formalin for histological analysis (H&E, PAS staining). The other kidney should be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.

6. Molecular and Biochemical Analyses:

-

Western Blot: Prepare kidney tissue lysates to analyze the protein levels of Nrf2, Keap1, HO-1, NQO1, and markers of inflammation (e.g., phosphorylated NF-κB p65).

-

qRT-PCR: Extract RNA from kidney tissue to measure the mRNA expression of Nrf2 target genes (Hmox1, Nqo1, Gclm) and inflammatory cytokines (Il-6, Tnf-α).

-

Oxidative Stress Assays: Use kidney tissue homogenates to measure levels of malondialdehyde (MDA) and the ratio of reduced to oxidized glutathione (GSH/GSSG) as indicators of oxidative stress.

Experimental Workflow

The following diagram outlines the logical flow of the in vivo experimental protocol described above.

References

- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Keap1-Nrf2-IN-3 in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2][3] In the presence of oxidative stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[4][5]

Direct inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy to augment the endogenous antioxidant response in neurodegenerative diseases.[1][6] Keap1-Nrf2-IN-3 is a potent, cell-permeable small molecule inhibitor designed to disrupt the Keap1-Nrf2 PPI, thereby activating the Nrf2 signaling pathway. These application notes provide an overview of the use of this compound in preclinical neurodegenerative disease models, including quantitative data for representative inhibitors and detailed experimental protocols.

Mechanism of Action

This compound is a non-covalent inhibitor that binds to the Kelch domain of Keap1, the same domain to which Nrf2 binds. This competitive binding prevents the interaction between Keap1 and Nrf2, leading to the stabilization and accumulation of Nrf2 in the cytoplasm. The increased levels of Nrf2 result in its translocation to the nucleus, where it activates the transcription of a battery of antioxidant and anti-inflammatory genes. This induction of cytoprotective genes helps to mitigate oxidative damage, reduce neuroinflammation, and improve neuronal survival in the context of neurodegenerative pathologies.[1][6]

Quantitative Data

The following table summarizes the pharmacological properties of representative Keap1-Nrf2 PPI inhibitors. While specific data for "this compound" is not publicly available, the provided data for similar compounds can be used as a reference for experimental design.

| Compound Name | Assay Type | IC50 / Kd | Cell-based EC50 | Reference |

| Compound 1 (THIQ) | Fluorescence Polarization (FP) | IC50: 3 µM | 18 µM (ARE activation) | [7] |

| Compound 2 (SRS-stereoisomer) | Dissociation Constant (Kd) | Kd: 1 µM | 12 µM (Nrf2 translocation) | [7] |

| Compound 38 | Fluorescence Polarization (FP) | IC50: 1.14 µM | Not Reported | [3] |

| Compound 39 | Fluorescence Polarization (FP) | IC50: 8.52 µM | Not Reported | [3] |

| Compound 40 (LH602) | Fluorescence Polarization (FP) | IC50: 3 µM | 18 µM (ARE activation) | [3] |

| NXPZ-2 | Not Specified | Not Reported | Not Reported | [1][8] |

| POZL | Not Specified | Not Reported | Not Reported | [1] |

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in Primary Cortical Neurons

This protocol details the procedure to assess the neuroprotective effects of this compound against amyloid-beta (Aβ) oligomer-induced synaptotoxicity in primary cortical neurons.

Materials:

-

This compound (stock solution in DMSO)

-

Primary cortical neurons (E16-E18 mouse embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Amyloid-beta (1-42) oligomers

-

Anti-MAP2 antibody

-

Anti-synaptophysin antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Neuron Culture: Plate primary cortical neurons on poly-D-lysine coated coverslips in a 24-well plate at a density of 1 x 10^5 cells/well. Culture neurons for 7-10 days in vitro (DIV) to allow for mature synapse formation.

-

Compound Treatment: Prepare serial dilutions of this compound in pre-warmed Neurobasal medium. Pre-treat the neurons with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control (DMSO).

-

Aβ Oligomer Challenge: After pre-treatment, expose the neurons to a final concentration of 500 nM Aβ oligomers for 24 hours.

-

Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Block with 5% bovine serum albumin (BSA) for 1 hour.

-

Incubate with primary antibodies (anti-MAP2 and anti-synaptophysin) overnight at 4°C.

-

Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify synaptic density by measuring the intensity and number of synaptophysin-positive puncta along MAP2-positive dendrites.

Protocol 2: In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model

This protocol outlines an in vivo study to evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

Materials:

-

APP/PS1 transgenic mice and wild-type littermates

-

This compound formulated for oral gavage

-

Vehicle control

-

Morris Water Maze apparatus

-

Reagents for immunohistochemistry and Western blotting

Procedure:

-

Animal Grouping and Treatment:

-

Randomly assign 6-month-old APP/PS1 mice to two groups: vehicle control and this compound treatment. Include a group of wild-type mice as a baseline control.

-

Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage for 3 months.

-

-

Behavioral Testing (Morris Water Maze):

-

During the last week of treatment, perform the Morris Water Maze test to assess spatial learning and memory.

-

Acquisition Phase: Train mice to find a hidden platform for 5 consecutive days.

-

Probe Trial: On day 6, remove the platform and record the time spent in the target quadrant.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and collect brain tissue.

-

Immunohistochemistry: Perfuse one hemisphere and process for immunohistochemical analysis of Aβ plaques (e.g., using 4G8 antibody) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Western Blotting: Homogenize the other hemisphere (cortex and hippocampus) to prepare protein lysates. Perform Western blotting to measure levels of Nrf2, HO-1, NQO1, and synaptic proteins (e.g., synaptophysin, PSD-95).

-

Logical Relationships and Expected Outcomes

The activation of the Nrf2 pathway by this compound is expected to lead to a cascade of downstream effects that are beneficial in the context of neurodegenerative diseases.

References

- 1. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The KEAP1-NRF2 system and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Direct Keap1-Nrf2 disruption as a potential therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Inflammatory Responses Using a Keap1-Nrf2 Protein-Protein Interaction Inhibitor

Note: The specific compound "Keap1-Nrf2-IN-3" is not documented in publicly available scientific literature. Therefore, these application notes and protocols are based on the principles and experimental data of a representative, potent, and non-covalent Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, hereafter referred to as K-N-I-X , to illustrate its use in studying inflammatory responses.

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, and it also plays a pivotal role in modulating inflammatory responses.[1][2] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[3][4] This process maintains low intracellular levels of Nrf2. However, upon exposure to various stimuli, including inflammatory signals and oxidative stress, Keap1's ability to target Nrf2 is inhibited. This leads to the stabilization and nuclear translocation of Nrf2, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[3][4] The activation of these genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), helps to resolve inflammation and protect cells from damage.[5]

Direct, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) have emerged as valuable research tools and potential therapeutics.[6] These small molecules disrupt the binding of Keap1 to Nrf2, leading to Nrf2 stabilization and the activation of the downstream antioxidant and anti-inflammatory response. K-N-I-X is a potent, cell-permeable, and non-covalent inhibitor of the Keap1-Nrf2 PPI, making it an ideal tool for studying the role of the Nrf2 pathway in inflammatory processes.

Data Presentation

Table 1: In Vitro Activity of K-N-I-X

| Assay Type | Description | K-N-I-X Potency |

| Fluorescence Polarization (FP) | Measures the disruption of the interaction between purified Keap1 protein and a fluorescently labeled Nrf2 peptide. | IC50: 20 nM |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A proximity-based assay that measures the disruption of the Keap1-Nrf2 interaction in a biochemical format. | IC50: 5 nM |

| Nrf2-ARE Reporter Assay | Measures the activation of a luciferase reporter gene under the control of an ARE promoter in a cellular context. | EC50: 50 nM |

Table 2: Cellular Effects of K-N-I-X on Inflammatory Markers in Macrophages

| Cell Type | Treatment | Marker | Method | Result (Fold Change vs. Control) |

| RAW 264.7 Macrophages | K-N-I-X (100 nM) | HO-1 mRNA | qRT-PCR | 8.5 ± 1.2 |

| RAW 264.7 Macrophages | K-N-I-X (100 nM) | NQO1 mRNA | qRT-PCR | 6.2 ± 0.9 |

| LPS-stimulated RAW 264.7 Macrophages | K-N-I-X (100 nM) | TNF-α secretion | ELISA | 0.4 ± 0.1 |

| LPS-stimulated RAW 264.7 Macrophages | K-N-I-X (100 nM) | IL-6 secretion | ELISA | 0.5 ± 0.15 |

Experimental Protocols

Protocol 1: In Vitro Keap1-Nrf2 Interaction Assay (Fluorescence Polarization)

This protocol is designed to quantify the ability of K-N-I-X to disrupt the Keap1-Nrf2 protein-protein interaction in a biochemical assay.

Materials:

-

Purified recombinant human Keap1 protein (Kelch domain)

-

Fluorescently labeled Nrf2 peptide (containing the ETGE motif)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.005% Tween-20)

-

K-N-I-X (dissolved in DMSO)

-

384-well, low-volume, black, round-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of K-N-I-X in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add 5 µL of the diluted K-N-I-X or DMSO (vehicle control).

-

Add 5 µL of a solution containing the fluorescently labeled Nrf2 peptide (e.g., 20 nM final concentration) to each well.

-

Initiate the binding reaction by adding 10 µL of a solution containing the purified Keap1 protein (e.g., 50 nM final concentration) to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This protocol assesses the ability of K-N-I-X to activate the Nrf2 pathway in a cellular context.

Materials:

-

Hepatoma G2 (HepG2) cells stably transfected with an ARE-luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

K-N-I-X (dissolved in DMSO)

-

96-well, white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the HepG2-ARE cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of K-N-I-X in cell culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of K-N-I-X or DMSO (vehicle control).

-

Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 value by plotting the fold induction of luciferase activity against the log concentration of K-N-I-X.

Protocol 3: Measurement of Anti-inflammatory Effects in Macrophages

This protocol evaluates the ability of K-N-I-X to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

K-N-I-X (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

24-well cell culture plates

-

ELISA kits for TNF-α and IL-6

-

qRT-PCR reagents for measuring HO-1 and NQO1 gene expression

Procedure:

-

Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

Pre-treat the cells with K-N-I-X (e.g., 100 nM) or DMSO (vehicle control) for 2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours (for qRT-PCR) or 24 hours (for ELISA).

-

For Gene Expression Analysis (qRT-PCR):

-

After 6 hours of LPS stimulation, wash the cells with PBS and lyse them.

-

Isolate total RNA and perform reverse transcription to generate cDNA.

-

Perform quantitative real-time PCR using primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the ΔΔCt method.

-

-

For Cytokine Measurement (ELISA):

-

After 24 hours of LPS stimulation, collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Visualizations

Caption: Keap1-Nrf2 signaling pathway and the mechanism of action of K-N-I-X.

References

- 1. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond Antioxidation: Keap1–Nrf2 in the Development and Effector Functions of Adaptive Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Redefining Neurodegenerative Treatment: Synergy of KEAP1, PROTACs, and Inflammatory Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Monitoring Nrf2 Activation by Keap1-Nrf2-IN-3 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation, maintaining low intracellular levels of Nrf2.[1][2][3] Upon exposure to inducers, such as the small molecule inhibitor Keap1-Nrf2-IN-3, the interaction between Keap1 and Nrf2 is disrupted. This prevents Nrf2 degradation, leading to its accumulation and translocation into the nucleus.[4][5] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.[3][6]

This application note provides a detailed protocol for monitoring the activation of the Nrf2 pathway in response to treatment with this compound using Western blotting. A key feature of Nrf2 activation is its translocation from the cytoplasm to the nucleus.[4] Therefore, this protocol incorporates a nuclear and cytoplasmic fractionation step to accurately assess the accumulation of Nrf2 in the nuclear compartment, a hallmark of its activation.

Signaling Pathway and Inhibitor Action

The diagram below illustrates the Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: Quantitative PCR for Nrf2 Target Gene Analysis Following Keap1-Nrf2-IN-3 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation, keeping its intracellular levels low.[2][3] Upon exposure to stressors or small molecule inhibitors, specific cysteine residues on Keap1 are modified, disrupting the Keap1-Nrf2 interaction.[1] This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective enzymes and proteins.[1][2]

Keap1-Nrf2-IN-3 is a representative small molecule inhibitor designed to disrupt the Keap1-Nrf2 protein-protein interaction (PPI). By preventing Keap1-mediated degradation, it serves as a potent activator of the Nrf2 pathway. This application note provides a detailed protocol for quantifying the induction of key Nrf2 target genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme Oxygenase 1 (HMOX1), using quantitative Polymerase Chain Reaction (qPCR) following treatment with a Keap1-Nrf2 PPI inhibitor.

Signaling Pathway and Mechanism of Action

Under normal conditions, Keap1 acts as an adaptor for a Cul3-based E3 ubiquitin ligase complex, which polyubiquitinates Nrf2, targeting it for degradation. This compound directly interferes with the binding of Keap1 to Nrf2. This inhibition allows newly synthesized Nrf2 to bypass degradation, accumulate in the cytoplasm, and translocate into the nucleus, where it drives the expression of antioxidant and cytoprotective genes.

References

Application Notes and Protocols: High-Throughput Screening for Keap1-Nrf2 Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3][4][5] This process maintains low intracellular levels of Nrf2.[5] However, upon exposure to oxidative stress or electrophiles, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[6][7] This allows newly synthesized Nrf2 to stabilize, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6][7] This transcriptional activation leads to the expression of a suite of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[1][2][3]

Dysregulation of the Keap1-Nrf2 pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[8][9] Consequently, the protein-protein interaction (PPI) between Keap1 and Nrf2 has emerged as a promising therapeutic target for the development of novel drugs.[8][9] Small molecule inhibitors that disrupt the Keap1-Nrf2 interaction can mimic the effects of cellular stress, leading to the activation of the Nrf2-mediated cytoprotective response.[1]

This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign to identify and characterize small molecule inhibitors of the Keap1-Nrf2 interaction, featuring the representative inhibitor, Keap1-Nrf2-IN-3.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling cascade is a key regulator of cellular homeostasis. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, facilitating its degradation. Upon exposure to stressors, Nrf2 is released, leading to the activation of antioxidant and cytoprotective genes.

High-Throughput Screening for Keap1-Nrf2 Inhibitors

A fluorescence polarization (FP) based assay is a robust and widely used method for HTS of Keap1-Nrf2 PPI inhibitors.[8] This homogeneous assay measures the change in the rotational speed of a fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein. When the small fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Keap1 protein, the tumbling rate of the peptide slows down significantly, leading to an increase in fluorescence polarization. Small molecule inhibitors that disrupt this interaction will compete with the fluorescent peptide for binding to Keap1, resulting in a decrease in the fluorescence polarization signal.

HTS Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify Keap1-Nrf2 inhibitors.

References

- 1. researchwithnj.com [researchwithnj.com]

- 2. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]